molecular formula C10H20N2O B13148764 N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B13148764
M. Wt: 184.28 g/mol
InChI Key: VSSKPBCZTHTULN-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide (CAS Number: 1468729-25-0) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This molecule features a 2,2-dimethylpropanamide (pivalamide) group linked via a methylene bridge to a 3-aminocyclobutyl ring, creating a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery research. The compound's structure, incorporating both a rigid cyclobutyl ring and a bulky, hydrophobic propanamide group, makes it a valuable building block for constructing more complex molecules, particularly for investigating structure-activity relationships in the development of pharmacologically active agents. Its primary research applications include serving as a key synthetic intermediate or a central scaffold for the design and synthesis of novel compounds. The presence of the primary amine on the cyclobutane ring provides a reactive handle for further functionalization through amide bond formation, reductive amination, or urea synthesis, allowing researchers to create diverse chemical libraries. The sterically hindered 2,2-dimethylpropanamide group can influence the molecule's overall conformation, metabolic stability, and binding properties when incorporated into larger structures. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access supporting analytical data, including its SMILES representation (CC(C)C(NCC1CC(N)C1)=O) and MDL number (MFCD21656273) for identification and registration purposes. Proper storage conditions and cold-chain transportation are recommended to maintain the integrity of the product.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

VSSKPBCZTHTULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Method Two: Protection and Oxidation Sequence Using N-Hydroxysuccinimide and Carbobenzoxy (Cbz) Group

  • Stepwise synthesis :
    • Esterification : Hydroxymethyl trimethylacetic acid is esterified under acid catalysis to yield methyl esters.
    • Protection : The amino group is protected with carbobenzoxy (Cbz) to prevent side reactions.
    • Oxidation : Sodium periodate and ruthenium trichloride oxidize the protected intermediate.
    • Ammonolysis : The ester is converted to the amide by reaction with ammonia.
    • Deprotection : Removal of the Cbz group to yield 3-amino-2,2-dimethylpropanamide.
  • Advantages :
    • Avoids use of toxic cyanide.
    • Higher yields (up to 80%) and better purity.
    • More amenable to scale-up.
  • Reaction Conditions :
    • Esterification in alcohol solvents (methanol, ethanol) with acid catalysts (HCl, H2SO4, tosic acid).
    • Ammonolysis carried out in aqueous ammonia under reflux.
  • Yields : 70-80% isolated yields reported.
  • Reference : EP1548024A1 and CN102477002B.

Method Three: Direct Ammonolysis of Methyl Esters

  • Procedure :
    • Hydroxypivalic acid is esterified with methanol under acidic reflux to form methylol trimethylacetic acid methyl ester.
    • The methyl ester is reacted with concentrated aqueous ammonia under reflux to convert to the amide.
  • Yields :
    • Esterification yields: 73-74% with >99% purity by GC.
    • Ammonolysis yields: 70-80%.
  • Advantages :
    • Straightforward, fewer steps.
    • Uses commercially available starting materials.
  • Reference : CN102477002B, Embodiments 3 and 9.

Preparation of the Aminocyclobutyl Methyl Moiety

While direct literature on the preparation of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is limited, general synthetic approaches for aminocyclobutyl derivatives include:

  • Reductive amination of 3-aminocyclobutanone or 3-aminocyclobutanal with formaldehyde or other aldehydes to introduce the methylene bridge.
  • Nucleophilic substitution on halomethylcyclobutyl precursors with ammonia or amines.
  • Cyclobutane ring formation via [2+2] cycloaddition followed by functional group transformations to introduce the amino and methylamide substituents.

Patent US4021560A describes preparation of amino cycloalkyl compounds by reaction of cycloalkanones with amines followed by reduction, which could be adapted for cyclobutyl systems.

Proposed Synthetic Route for this compound

Based on the above data, a plausible synthetic route involves:

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 3-aminocyclobutylmethanol or 3-aminocyclobutylmethyl halide Reductive amination or halogenation of cyclobutyl precursors Intermediate for linking
2 Preparation of 3-amino-2,2-dimethylpropanamide Esterification of hydroxypivalic acid, followed by ammonolysis Use method 2 or 3 above for high yield
3 Coupling of 3-aminocyclobutylmethyl intermediate with 3-amino-2,2-dimethylpropanamide Amide bond formation via standard peptide coupling agents (e.g., EDCI, DCC) or via activated esters Requires protection/deprotection steps to avoid side reactions
4 Purification Chromatography or recrystallization Ensure >98% purity

Data Tables Summarizing Key Preparation Parameters

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
1 (Cyanide) 1-nitroisobutylene KCN, Fe powder, acid Acidic reduction ~5 Not specified Toxic reagents, low yield
2 (Protection/Oxidation) Hydroxymethyl trimethylacetic acid CbzCl, NaIO4, RuCl3, NH3 Esterification, oxidation, ammonolysis 70-80 >99 by GC Industrially viable
3 (Direct Ammonolysis) Hydroxypivalic acid Methanol, H2SO4, NH3 Reflux esterification and ammonolysis 70-74 (ester), 70-80 (amide) >99 by GC Simple, scalable

Summary of Research Findings

  • The most practical and scalable methods for preparing the 3-amino-2,2-dimethylpropanamide fragment avoid toxic cyanide reagents and rely on esterification followed by ammonolysis.
  • Protection strategies (Cbz) enhance purity and yield but add synthetic steps.
  • The aminocyclobutyl methyl moiety can be synthesized via reductive amination or substitution reactions, although detailed protocols specific to this exact compound are scarce.
  • Final coupling to form This compound likely involves standard amide bond formation techniques with appropriate protection/deprotection sequences.
  • Purification typically involves chromatographic methods or crystallization to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

2,2-Dimethyl-N-(3-pyridyl)propanamide (42)

  • Structure : Pivalamide linked to a pyridine ring at the 3-position.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, achieving 99.7% purity (HPLC) .
  • Applications : Intermediate in synthesizing iodinated derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (43) ), used in cross-coupling reactions for drug discovery .
  • Key Difference : The pyridine ring enhances π-π stacking interactions, unlike the cyclobutane in the target compound, which imposes geometric constraints.

N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide

  • Structure : Pivalamide attached to a formyl-substituted pyridine.
  • Applications : Building block for Schiff base formation or metal coordination. Priced at $164–262/g (Sigma-Aldrich) .
  • Comparison : The formyl group enables further functionalization, whereas the target compound’s primary amine allows for direct conjugation or salt formation .

Pyrido[2,3-d]pyrimidine Antifolates

N,N′-{6-[methyl(4-nitrophenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) (32t)

  • Structure : Bis-pivalamide on a pyridopyrimidine core with a nitroaryl substituent.
  • Properties : Melting point 175.0–177.2°C , synthesized via Pd-catalyzed coupling (yield: 151 mg) .
  • Applications : Antifolate activity, targeting dihydrofolate reductase (DHFR) in cancer therapy.
  • Comparison: The bicyclic pyridopyrimidine system enhances planar rigidity and target affinity, contrasting with the monocyclic, non-aromatic cyclobutane in the target compound .

Pyrrolo[2,3-d]pyrimidine Antitumor Agents

N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide (20a)

  • Structure : Dual pivalamide and pivaloyl groups on a pyrrolopyrimidine scaffold.
  • Synthesis : Achieved 91% yield via Pd/C-catalyzed hydrogenation .
  • Applications : Antitumor activity through kinase inhibition.

Coordination Complex Precursors

N,N′-((((pyridin-2-ylmethyl)azanediyl)bis(methylene))bis(pyridine-6,2-diyl))bis(2,2-dimethylpropanamide)

  • Structure : Bis-pivalamide with pyridine and amine linkers.
  • Applications : Serves as a ligand for cobalt(III) complexes in oxygen-binding studies .
  • Comparison : The multidentate design facilitates metal coordination, whereas the target compound’s single amine site limits its chelation capacity .

Research Implications

The target compound’s cyclobutane ring introduces unique steric and electronic properties compared to aromatic or fused heterocyclic analogs.

  • Drug Discovery : Leveraging the amine for prodrug conjugation or salt formation.
  • Materials Science : Cyclobutane’s strain energy for polymer or catalyst design.

Biological Activity

N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane-derived amine structure, which is significant for its interactions with biological targets. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound exhibits properties that may influence various biochemical pathways and therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in cellular signaling pathways.

  • Receptor Modulation :
    • The compound may act as a modulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
    • It has been suggested that compounds with similar structures can inhibit Akt activity, potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition :
    • As observed in structurally related compounds, this compound may inhibit certain enzymes involved in inflammatory responses or cancer progression .

Anticancer Properties

Recent studies have indicated that this compound could have significant anticancer properties. Research has shown that compounds targeting the PI3K/Akt pathway can reduce tumor growth in various cancer models:

Study Cancer Type Findings
Chen et al. (2006)Prostate CancerAkt deficiency inhibited tumorigenesis in PTEN+/- mice .
Maroulakou et al. (2007)Breast CancerInhibition of Akt led to reduced tumor growth in MMTV-ErbB2/Nue models .

These findings suggest that this compound may similarly affect tumor growth through modulation of the Akt pathway.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis by inhibiting pro-apoptotic signals mediated by the Akt pathway . This suggests a possible application in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of compounds with structural similarities to this compound:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of glioma cell proliferation through Akt pathway modulation.
  • Case Study 2 : Another investigation revealed that a derivative exhibited anti-inflammatory properties by inhibiting leukotriene synthesis, suggesting potential applications in treating inflammatory diseases.

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